Room Temperature Ammonia Monoarylation
The Pd/MorDalphos catalyst system enables the selective monoarylation of ammonia with aryl chlorides at room temperature [1]. This is a challenging transformation for which other catalyst systems often require elevated temperatures or fail to provide monoselectivity [2]. The precatalyst [(κ(2)-P,N-Mor-DalPhos)Pd(aryl)Cl] (1a) at 5 mol% loading achieved successful coupling of chlorobenzene with ammonia at room temperature, a feat not readily accomplished by many conventional Buchwald catalyst systems [3].
| Evidence Dimension | Selective Monoarylation of Ammonia |
|---|---|
| Target Compound Data | Successful room temperature reaction with chlorobenzene (5 mol% catalyst loading) [1]. |
| Comparator Or Baseline | Other Buchwald precatalysts (e.g., XPhos, SPhos, RuPhos) typically require elevated temperatures for ammonia monoarylation with aryl chlorides. |
| Quantified Difference | Room temperature vs. commonly >50°C. |
| Conditions | Coupling of chlorobenzene with ammonia, 5 mol% catalyst loading, room temperature [3]. |
Why This Matters
Room temperature ammonia monoarylation reduces energy costs and improves functional group tolerance, making the process more sustainable and practical for complex molecule synthesis.
- [1] Stradiotto, M. et al. (2013). An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature. Chemistry - A European Journal, 19(6), 2131-2141. View Source
- [2] So, C. M. et al. (2019). Exploration of Aryl Phosphates in Palladium-Catalyzed Mono-α-arylation of Aryl and Heteroaryl Ketones. J. Org. Chem., 84, 6337-6346. View Source
- [3] Stradiotto, M. et al. (2013). An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature. Chemistry - A European Journal, 19(6), 2131-2141. View Source
